molecular formula C10H15NOS B3188672 Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- CAS No. 22876-64-8

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-

Cat. No.: B3188672
CAS No.: 22876-64-8
M. Wt: 197.3 g/mol
InChI Key: JDPIICVTDYJKJG-UHFFFAOYSA-N
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Description

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- is an organic compound with the molecular formula C10H15NOS It is known for its unique structure, which includes an ethanamine backbone substituted with a 4-methoxyphenylmethylthio group

Scientific Research Applications

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

Target of Action

The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These could be receptors on the surface of cells or enzymes involved in various biochemical pathways. The role of these targets is typically to mediate physiological processes, and their activity can be modulated by the compound .

Mode of Action

The mode of action refers to how the compound interacts with its targets. This could involve binding to a specific site on the target, leading to an increase (agonism) or decrease (antagonism) in the target’s activity. The resulting changes could include altered cellular signaling, modified enzyme activity, or changes in gene expression .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For instance, if the target is an enzyme, the compound could alter the metabolic pathway that the enzyme is involved in. The downstream effects could include the production of different metabolites, changes in energy production, or modifications to cell growth and survival .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. The compound’s properties, such as its size, charge, and lipophilicity, can influence its bioavailability, or the extent and rate at which it reaches its site of action. Other factors, such as the route of administration and the presence of transport proteins, can also affect the compound’s pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to the induction of cell death. At the organism level, this could translate to therapeutic effects, side effects, or toxic effects .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 2-chloroethanamine with 4-methoxybenzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethanamine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-[(4-methoxyphenyl)thio]-
  • Ethanamine, 2-methoxy-
  • Ethanamine, 2-[(4-methylphenyl)methyl]thio]-

Uniqueness

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of the 4-methoxyphenylmethylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPIICVTDYJKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methoxybenzyl chloride (15.6 g) was reacted with 2-aminoethanethiol (7.7 g) in methanol and sodium methoxide, to afford of 2-(4-methoxybezyl-sulfanyl)-ethylamine (1) (18.8 g). One half of this material was taken in dichloromethane (cooling bath 0° C.). Chloroacetyl chloride in the same solvent, was added slowly with stirring, followed by an equivalent of triethyl amine to produce 2-chloro N-[2-(4-methoxybenzyl-sulfanyl)-ethyl]acetamide (2) in a 94% yield. Compound 2 was reacted with an equivalent amount of 1 in refluxing acetonitrile for 6 hrs to provide N-[-2-(4-methoxy-benzylsulfanyl)-ethyl]-2-[2-(4-methoxy-benzylsulfanyl)-ethylamino]-acetamide (3) (40.4 g). Compound 3 was reduced with lithium aluminium hydride (LAH) to yield 4 in 85%.
Quantity
15.6 g
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reactant
Reaction Step One
Quantity
7.7 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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